REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[OH:11])[C:7](=[O:12])[CH2:6][CH2:5]2.IC.[C:15](=O)([O-])[O-].[Li+].[Li+]>CN(C)C=O>[OH:11][C:10]1[CH:9]=[C:8]2[C:4]([CH2:5][CH2:6][C:7]2=[O:12])=[CH:3][C:2]=1[O:1][CH3:15] |f:2.3.4|
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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OC=1C=C2CCC(C2=CC1O)=O
|
Name
|
|
Quantity
|
1.9 mL
|
Type
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reactant
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Smiles
|
IC
|
Name
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|
Quantity
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2.2 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Li+].[Li+]
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solution was concentrated under vacuum
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Type
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ADDITION
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Details
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was diluted with a 2% solution of hydrochloric acid in water
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Type
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FILTRATION
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Details
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The precipitate was collected by filtration
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Type
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CUSTOM
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Details
|
was dried under high vacuum
|
Name
|
|
Type
|
product
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Smiles
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OC1=C(C=C2CCC(C2=C1)=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |